molecular formula C13H21N3O B7345048 (1R,5R)-N-[[1-(2-methoxyethyl)pyrazol-4-yl]methyl]bicyclo[3.1.0]hexan-1-amine

(1R,5R)-N-[[1-(2-methoxyethyl)pyrazol-4-yl]methyl]bicyclo[3.1.0]hexan-1-amine

Katalognummer B7345048
Molekulargewicht: 235.33 g/mol
InChI-Schlüssel: OXPMVJUVHKQVLQ-CHWSQXEVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1R,5R)-N-[[1-(2-methoxyethyl)pyrazol-4-yl]methyl]bicyclo[3.1.0]hexan-1-amine, also known as JDTic, is a selective antagonist of the kappa opioid receptor (KOR). KORs are a type of G protein-coupled receptor that play a role in pain regulation, stress response, and addiction. JDTic has been studied for its potential therapeutic applications in treating addiction, depression, and anxiety.

Wirkmechanismus

(1R,5R)-N-[[1-(2-methoxyethyl)pyrazol-4-yl]methyl]bicyclo[3.1.0]hexan-1-amine is a selective antagonist of the KOR, which means it blocks the activity of KORs. KORs are involved in the regulation of pain, stress, and addiction. When activated, KORs can produce dysphoria, or a feeling of unease or discomfort. This compound blocks the activity of KORs, which can reduce the negative effects of stress and addiction.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It has been shown to reduce drug-seeking behavior in animal models of addiction, which suggests that it may be effective in treating addiction in humans. It has also been shown to have antidepressant and anxiolytic effects in animal models of depression and anxiety.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of (1R,5R)-N-[[1-(2-methoxyethyl)pyrazol-4-yl]methyl]bicyclo[3.1.0]hexan-1-amine is that it is a selective antagonist of the KOR, which means it does not affect other opioid receptors. This makes it a useful tool for studying the specific effects of KORs. One limitation of this compound is that it has a relatively short half-life, which means it needs to be administered frequently in order to maintain its effects.

Zukünftige Richtungen

There are several potential future directions for research on (1R,5R)-N-[[1-(2-methoxyethyl)pyrazol-4-yl]methyl]bicyclo[3.1.0]hexan-1-amine. One area of interest is its potential therapeutic applications in treating addiction, depression, and anxiety in humans. Another area of interest is its potential use as a research tool to study the specific effects of KORs. Additionally, there is interest in developing longer-lasting versions of this compound that could be administered less frequently.

Synthesemethoden

(1R,5R)-N-[[1-(2-methoxyethyl)pyrazol-4-yl]methyl]bicyclo[3.1.0]hexan-1-amine was first synthesized in 2003 by a team of researchers led by Dr. Charles Chavkin at the University of Washington. The synthesis method involves several steps, including the reaction of 1-(2-methoxyethyl)pyrazole-4-carboxylic acid with bicyclo[3.1.0]hexane-2,6-dione to form a dihydropyrazolone intermediate. The intermediate is then treated with N-methylpiperazine and trifluoroacetic acid to form this compound.

Wissenschaftliche Forschungsanwendungen

(1R,5R)-N-[[1-(2-methoxyethyl)pyrazol-4-yl]methyl]bicyclo[3.1.0]hexan-1-amine has been extensively studied for its potential therapeutic applications in treating addiction, depression, and anxiety. In preclinical studies, this compound has been shown to reduce drug-seeking behavior in animal models of addiction. It has also been shown to have antidepressant and anxiolytic effects in animal models of depression and anxiety.

Eigenschaften

IUPAC Name

(1R,5R)-N-[[1-(2-methoxyethyl)pyrazol-4-yl]methyl]bicyclo[3.1.0]hexan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O/c1-17-6-5-16-10-11(9-15-16)8-14-13-4-2-3-12(13)7-13/h9-10,12,14H,2-8H2,1H3/t12-,13-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXPMVJUVHKQVLQ-CHWSQXEVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C=C(C=N1)CNC23CCCC2C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COCCN1C=C(C=N1)CN[C@@]23CCC[C@@H]2C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.